2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is a complex organic compound characterized by the presence of chloro, fluoro, methoxy, and thiophene groups
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the Intermediate: The initial step involves the preparation of 2-chloro-6-fluoroaniline, which is then reacted with acetic anhydride to form 2-chloro-6-fluoroacetanilide.
Introduction of the Thiophene Group:
Methoxylation: The final step involves the methoxylation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can be compared with similar compounds, such as:
This compound: This compound shares similar structural features but may differ in its biological activity and chemical reactivity.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-10-6-7-15(22-10)14(21-2)9-19-16(20)8-11-12(17)4-3-5-13(11)18/h3-7,14H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYNALHGCCUBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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